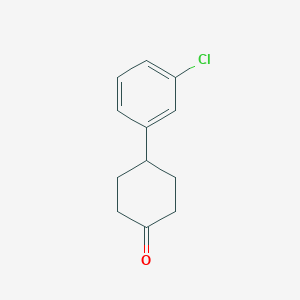

4-(3-Chlorophenyl)cyclohexanone

説明

4-(3-Chlorophenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a 3-chlorophenyl group at the 4-position of the cyclohexanone ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

4-(3-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAYFXBUBZBFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(3-Chlorophenyl)cyclohexanone may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and yields higher purity products.

化学反応の分析

Types of Reactions: 4-(3-Chlorophenyl)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-(3-chlorophenyl)cyclohexanone carboxylic acid.

Reduction: Formation of 4-(3-chlorophenyl)cyclohexanol.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

4-(3-Chlorophenyl)cyclohexanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

- 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1): The para-substituted isomer exhibits distinct electronic effects due to the chlorine atom’s position, which may alter resonance stabilization and steric interactions compared to the meta isomer. Synthesis via Baeyer-Villiger oxidation of 4-(4-chlorophenyl)cyclohexanol yields 87% product . Molecular Weight: 208.68 g/mol .

- 4-(3,5-Difluorophenyl)cyclohexanone (CAS 156265-95-1): The electron-withdrawing fluorine substituents increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions. Predicted boiling point: 278.0±40.0°C .

- 4-Heptylcyclohexanone (CAS 16618-75-0): A non-halogenated analog with a linear alkyl chain. The absence of aromatic substituents reduces polarity, affecting solubility and interaction with enzymes like cyclohexanone monooxygenase (CHMO) .

Data Tables

Research Findings and Contradictions

- Synthesis Efficiency: While 4-(4-chlorophenyl)cyclohexanone achieves high yields (87%) via NaClO oxidation , other methods (e.g., hydrogen peroxide in ) prioritize environmental sustainability but lack direct yield comparisons.

- Safety Data: 4-Heptylcyclohexanone’s safety protocols emphasize respiratory protection , whereas para-chlorophenyl derivatives lack explicit guidelines, necessitating caution .

生物活性

4-(3-Chlorophenyl)cyclohexanone, a cyclohexanone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a cyclohexanone ring substituted with a chlorophenyl group, which may influence its interaction with biological targets. This article explores the biological activity of 4-(3-Chlorophenyl)cyclohexanone, highlighting its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of 4-(3-Chlorophenyl)cyclohexanone can be achieved through various chemical reactions, including the Mannich reaction. This involves the condensation of piperazine derivatives with cyclohexanone and chlorinated phenyl compounds. The structure can be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 4-(3-Chlorophenyl)cyclohexanone exhibit significant antibacterial and antifungal activities. For instance, research comparing synthesized piperazine derivatives showed that certain compounds derived from 4-(3-Chlorophenyl)cyclohexanone displayed high inhibition zones against various bacterial strains, indicating their potential as alternatives to conventional antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4c | E. coli | 22 |

| 4j | S. aureus | 25 |

| 4k | P. aeruginosa | 20 |

| 4l | C. albicans | 18 |

The mechanism by which 4-(3-Chlorophenyl)cyclohexanone exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. The chlorophenyl group may enhance lipophilicity, allowing better penetration into microbial cells .

Case Studies

Several case studies have highlighted the therapeutic potential of cyclohexanone derivatives:

- Antibacterial Efficacy : A study investigated the antibacterial effects of synthesized piperazine derivatives based on cyclohexanone. The results indicated that compounds derived from 4-(3-Chlorophenyl)cyclohexanone exhibited comparable efficacy to standard antibiotics against resistant strains .

- Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of cyclohexanone derivatives, suggesting that these compounds could modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Comparative Analysis

In comparative studies with standard antibiotics, compounds derived from 4-(3-Chlorophenyl)cyclohexanone have shown promising results:

- Efficacy against Resistant Strains : Compounds such as those mentioned in the table above demonstrated significant activity against strains resistant to common antibiotics.

- Potential as Therapeutics : The ability to inhibit bacterial growth effectively positions these compounds as candidates for further development in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。